Diethyl 4-oxopyran-2,6-dicarboxylate (CAS 725-92-8): A Comprehensive Technical Guide
Diethyl 4-oxopyran-2,6-dicarboxylate (CAS 725-92-8): A Comprehensive Technical Guide
Executive Summary
Diethyl 4-oxopyran-2,6-dicarboxylate, commonly referred to as diethyl chelidonate, is a highly versatile oxygen-containing heterocyclic building block. Characterized by its unique push-pull alkene system and multiple electrophilic centers, it serves as a critical intermediate in advanced organic synthesis, materials science, and drug development. As a Senior Application Scientist, I have structured this guide to move beyond basic descriptions, focusing on the mechanistic causality behind its synthesis, its selective reactivity profiles, and field-proven protocols for its derivatization.
Physicochemical Profiling
Understanding the baseline physical and chemical properties of diethyl chelidonate is essential for optimizing reaction conditions and predicting its pharmacokinetic behavior in biological assays. The esterification of the parent chelidonic acid significantly modulates its lipophilicity, making it more suitable for cell-permeable applications.
| Property | Value |
| CAS Registry Number | 725-92-8 |
| Molecular Formula | C11H12O6 |
| Molecular Weight | 240.21 g/mol |
| Appearance | Yellow to white solid |
| Melting Point | 60–63 °C |
| LogP (Octanol/Water) | ~0.99 |
| Water Solubility | Slightly soluble |
Quantitative data supported by 1[1] and2[2].
Mechanistic Synthesis Pathways
Selecting the most efficient synthetic route is paramount for scalability. The literature presents two primary methods for synthesizing diethyl chelidonate, but their thermodynamic efficiencies vary drastically.
Route A: Direct Claisen Condensation and Cyclization (Preferred) The most scalable and time-efficient method involves the Claisen condensation of acetone with two equivalents of diethyl oxalate in the presence of sodium ethoxide. This generates diethyl acetonedioxalate, which undergoes direct acid-catalyzed cyclization to form diethyl chelidonate[3]. This route is highly preferred because it bypasses the isolation of the poorly reactive chelidonic acid.
Route B: Esterification of Chelidonic Acid (Suboptimal) An alternative approach involves the synthesis of chelidonic acid followed by esterification in ethanol saturated with HCl. However, this method yields only ~25% of the desired diester[3]. The electron-withdrawing nature of the pyrone ring severely reduces the nucleophilicity of the carboxylic acid groups, leading to ineffective esterification and requiring multiple reflux cycles to drive the reaction forward[3].
Synthetic pathway of Diethyl Chelidonate via Claisen condensation.
Chemical Reactivity and Derivatization
Diethyl chelidonate is a highly reactive geminally activated push-pull system. It possesses five distinct electrophilic centers: the C-2, C-4, and C-6 atoms of the pyrone ring, and the two carbonyl carbons of the ester groups. Controlling regioselectivity is the primary challenge when functionalizing this core.
Selective Ammonolysis: When treated with a 20% aqueous ammonia solution, diethyl chelidonate undergoes selective ammonolysis of the ester groups to yield chelidonic acid diamide[3]. The critical parameter here is maintaining a temperature of 0 °C in a heterophase system. This low temperature thermodynamically suppresses the nucleophilic attack of ammonia on the C-2/C-6 positions, thereby preventing the unwanted opening of the pyrone ring[3]. The diamide can subsequently be dehydrated using trifluoroacetic anhydride (TFAA) and pyridine to yield 2,6-dicyano-4-pyrone, a multifarious building block for bis(hetaryl) architectures[3].
Reaction with N-Nucleophiles: The reaction of diethyl chelidonate with o-phenylenediamine (o-PhDA) demonstrates its capacity to form complex fused heterocycles. Nucleophilic attack by the diamine leads to the formation of pyrido[1,2-a]quinoxalinone derivatives[4].
Key derivatization pathways highlighting selective nucleophilic attacks.
Biological Activity & Pharmacological Relevance
The parent compound, chelidonic acid (found abundantly in Chelidonium majus L.), exhibits a broad spectrum of pharmacological effects, including mild analgesic, antimicrobial, and oncostatic properties[5]. It is also a potent inhibitor of glutamate decarboxylase[5].
Esterification to diethyl chelidonate significantly alters the molecule's physicochemical profile. By masking the polar carboxylic acids with ethyl groups, the lipophilicity increases (LogP ~0.99)[1], which theoretically enhances cellular membrane permeability. Biologically, 6[6]. The ester groups are hypothesized to play a crucial role in binding to the enzyme's active site, differentiating its mechanism of action from the parent acid[6].
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and trustworthiness, the following protocol is designed with built-in causality checks to validate the integrity of the synthesis.
Protocol: Selective Ammonolysis of Diethyl Chelidonate Objective: Synthesize chelidonic acid diamide without opening the pyrone ring.
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Preparation: Carefully mill 20.00 g (0.110 mol) of diethyl chelidonate to a fine powder. Causality: Milling increases the surface area, which is critical because the reaction occurs in a heterophase suspension.
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Cooling: Cool 200 mL of 20% aqueous ammonia solution in an ice bath to strictly 0 °C. Causality: Temperatures above 0 °C will provide the activation energy required for ammonia to attack the C-2/C-6 positions, leading to pyrone ring-opening and degradation.
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Addition & Stirring: Slowly add the milled ester to the cooled ammonia solution. Stir the resulting suspension vigorously for 1 hour at 0 °C.
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Isolation: Filter the fine white precipitate through thick filter paper. Wash with 50 mL of cold distilled water to remove residual ammonia.
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Validation (Self-Correction): The product should be a white powder with a melting point >350 °C. IR spectroscopy must confirm the disappearance of the ester carbonyl stretch (~1730 cm⁻¹) and the appearance of amide N-H stretches (3366, 3184 cm⁻¹)[3]. Yield is typically ~87%.
References
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Cheméo. "Chemical Properties of 1,4-Pyrone-2,6-dicarboxylic acid, diethyl ester (CAS 725-92-8)." Available at:[Link]
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ACS Publications. "2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl)." Available at: [Link]
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Ural Federal University (UrFU). "An improved synthesis and some reactions of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate." Available at: [Link]
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ResearchGate. "The Reaction of 6-Substituted 4-Pyrone-2-carboxylic Acids with O-Phenylenediamine." Available at: [Link]
Sources
- 1. 1,4-Pyrone-2,6-dicarboxylic acid, diethyl ester (CAS 725-92-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. pdf.benchchem.com [pdf.benchchem.com]
